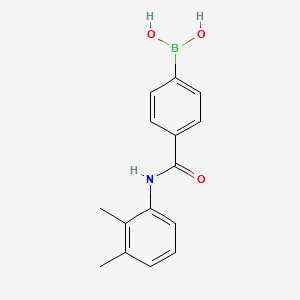
4-(2,3-Dimethylphenylcarbamoyl)phenylboronic acid
Descripción general
Descripción
4-(2,3-Dimethylphenylcarbamoyl)phenylboronic acid is a chemical compound that may contain varying amounts of anhydride . It is used as a reactant for the preparation of selective glucocorticoid receptor agonists, checkpoint 1 kinase (CHK1) inhibitors, and ATP-competitive inhibitors of the mammalian target of rapamycin .
Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C15H16BNO3 . Its InChI Code is 1S/C15H16BNO3/c1-10-4-3-5-14 (11 (10)2)17-15 (18)12-6-8-13 (9-7-12)16 (19)20/h3-9,19-20H,1-2H3, (H,17,18) .Physical And Chemical Properties Analysis
This compound is a solid substance . It has a molecular weight of 269.11 . The compound should be stored in an inert atmosphere at room temperature .Aplicaciones Científicas De Investigación
Vibrational Studies and Molecular Structures
4-Carboxy Phenylboronic acid, a compound related to the family of phenylboronic acids, has been extensively studied for its vibrational properties and molecular structures. Investigations have utilized spectroscopic methods such as FT-IR and Raman, combined with computational methods, to understand the molecular dimer and trimer structures, focusing on intermolecular hydrogen bonding. Such studies are pivotal for exploring functionalized derivatives of phenylboronic acids, including 4-(2,3-Dimethylphenylcarbamoyl)phenylboronic acid, for various applications (Dikmen & Alver, 2021).
Supramolecular Assemblies
Phenylboronic acids play a crucial role in the design and synthesis of supramolecular assemblies. Research has demonstrated the assembly of phenylboronic acids with heterocyclic compounds through O–H⋯N hydrogen bonds, showcasing their potential in creating complex structures with unique properties. These findings underline the versatility of phenylboronic acids, including derivatives such as this compound, in constructing novel molecular assemblies (Pedireddi & Seethalekshmi, 2004).
Organic Room Temperature Phosphorescent Materials
The cyclic esterification of aryl boronic acids has been identified as a straightforward method for screening organic room-temperature phosphorescent (RTP) and mechanoluminescent (ML) materials. This process transforms non-RTP and ML active phenylboronic acids into long-lived RTP emitters and bright ML dyes, highlighting a novel approach for enhancing the optical properties of materials, including the potential modification of this compound derivatives (Zhang et al., 2018).
Catalysis in Organic Synthesis
Phenylboronic acids, including this compound, are instrumental in catalysis, particularly in dehydrative amidation processes between carboxylic acids and amines. Such catalytic activities underscore the utility of phenylboronic acids in facilitating the synthesis of complex organic compounds, including peptides, through efficient and selective reactions (Wang, Lu, & Ishihara, 2018).
Bio-responsive Polymer Gels
Phenylboronic acids have been employed in creating bio-responsive polymer gels with reversible sol-gel transitions. These materials demonstrate significant potential for dynamic or bioresponsive applications, including drug delivery systems and tissue engineering, by exploiting the reversible ester bonds between phenylboronic acid and diols. Such innovations offer a glimpse into the future of smart materials capable of responding to biological stimuli (Xu et al., 2011).
Glucose and Saccharide Recognition
The unique binding affinity of phenylboronic acids to saccharides has facilitated their use in glucose sensing and saccharide recognition applications. This property is particularly relevant in the development of non-enzymatic glucose sensors and devices for monitoring blood sugar levels, showcasing the potential of phenylboronic acid derivatives in medical diagnostics and treatment (Mu et al., 2012).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and others .
Direcciones Futuras
Phenylboronic acid derivatives, such as 4-(2,3-Dimethylphenylcarbamoyl)phenylboronic acid, have unique chemistry that has been utilized in glucose sensors and bio-separation applications . Future research directions include PBA-mediated targeting to sialic acid for tumor diagnosis and treatment, and the development of drug delivery systems for siRNA and insulin .
Mecanismo De Acción
Target of Action
Boronic acids are often used as inhibitors for serine proteases and other enzymes. The boronic acid moiety interacts with the enzyme active site and can inhibit its function .
Mode of Action
The boronic acid moiety can form reversible covalent complexes with proteins, enzymes, or other biological targets. This can interfere with the normal function of the target .
Biochemical Pathways
Depending on the specific target of the boronic acid compound, different biochemical pathways could be affected. For example, if the target is a serine protease involved in digestion, the compound could affect protein digestion and absorption .
Pharmacokinetics
Boronic acids are generally well absorbed and can be designed to have good bioavailability. The specific adme properties would depend on the rest of the molecule .
Result of Action
The result of the compound’s action would depend on the specific biological target and pathway affected. This could range from changes in cellular metabolism to effects on whole-body physiology .
Action Environment
The action of boronic acid compounds can be influenced by various environmental factors such as pH and the presence of certain ions. For example, the reactivity of boronic acids can increase under acidic conditions .
Análisis Bioquímico
Biochemical Properties
4-(2,3-Dimethylphenylcarbamoyl)phenylboronic acid plays a significant role in biochemical reactions, particularly in the context of enzyme inhibition. This compound is known to interact with serine proteases, a class of enzymes that play a crucial role in various physiological processes, including digestion, immune response, and blood coagulation . The interaction between this compound and serine proteases involves the formation of a reversible covalent bond with the active site serine residue, leading to the inhibition of the enzyme’s activity. This interaction is essential for studying the enzyme’s function and for developing potential therapeutic agents targeting serine proteases.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, in cancer cells, this compound can induce apoptosis by modulating the activity of key signaling molecules such as caspases and Bcl-2 family proteins . Additionally, this compound can alter the expression of genes involved in cell cycle regulation, leading to cell cycle arrest and inhibition of cell proliferation. These effects make this compound a valuable tool for studying cancer biology and developing anti-cancer therapies.
Molecular Mechanism
The molecular mechanism of action of this compound involves its ability to form covalent bonds with specific biomolecules, leading to enzyme inhibition or activation. This compound binds to the active site of serine proteases, forming a reversible covalent bond with the serine residue, which results in the inhibition of the enzyme’s catalytic activity . Additionally, this compound can interact with other proteins and enzymes, modulating their activity and influencing various cellular processes. These interactions are crucial for understanding the compound’s biochemical properties and its potential therapeutic applications.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under inert atmosphere and room temperature conditions . Prolonged exposure to light, heat, or moisture can lead to its degradation, affecting its efficacy in biochemical assays. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged enzyme inhibition and modulation of gene expression . These temporal effects are essential for designing experiments and interpreting results in biochemical research.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can effectively inhibit serine proteases without causing significant toxicity . At higher doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects are dose-dependent and highlight the importance of optimizing the dosage for therapeutic applications. Threshold effects have also been observed, where a minimum concentration of the compound is required to achieve significant enzyme inhibition and therapeutic benefits .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that modulate its activity and effects. This compound can be metabolized by liver enzymes, leading to the formation of metabolites that may have different biological activities . The interaction with cytochrome P450 enzymes is particularly important, as it can influence the compound’s pharmacokinetics and pharmacodynamics. Additionally, this compound can affect metabolic flux and alter the levels of key metabolites, impacting cellular metabolism and function .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation. The distribution of this compound within tissues is also influenced by its binding affinity to plasma proteins and its ability to cross biological membranes . These factors are crucial for understanding the compound’s pharmacokinetics and optimizing its therapeutic applications.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. This compound can be targeted to specific cellular compartments or organelles through post-translational modifications or targeting signals . For instance, this compound can localize to the nucleus, where it can modulate gene expression and influence cellular processes such as DNA replication and repair. Additionally, this compound can be directed to the mitochondria, affecting mitochondrial function and cellular metabolism . Understanding the subcellular localization of this compound is crucial for elucidating its mechanism of action and optimizing its therapeutic potential.
Propiedades
IUPAC Name |
[4-[(2,3-dimethylphenyl)carbamoyl]phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16BNO3/c1-10-4-3-5-14(11(10)2)17-15(18)12-6-8-13(9-7-12)16(19)20/h3-9,19-20H,1-2H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMQJSFXFADVYRR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2C)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16BNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70657060 | |
| Record name | {4-[(2,3-Dimethylphenyl)carbamoyl]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70657060 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
913835-36-6 | |
| Record name | {4-[(2,3-Dimethylphenyl)carbamoyl]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70657060 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


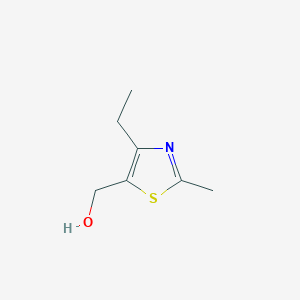

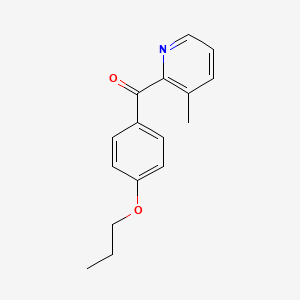
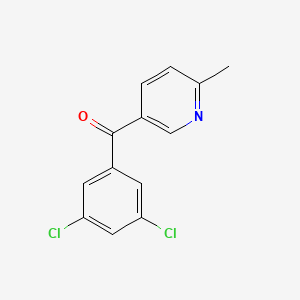

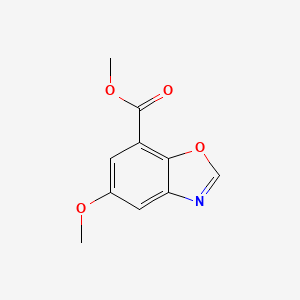
![N'-Hydroxyimidazo[1,2-a]pyridine-2-carboximidamide](/img/structure/B1455155.png)


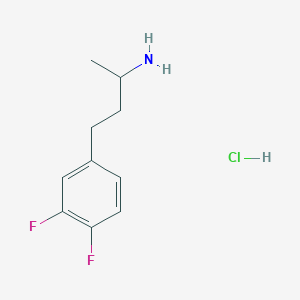
![4-{[(2-Methoxyethyl)amino]methyl}benzonitrile hydrochloride](/img/structure/B1455159.png)
![N-[3-(1H-imidazol-1-yl)propyl]thian-4-amine](/img/structure/B1455160.png)
![3-[4-(Oxolane-2-carbonyl)piperazin-1-yl]propanoic acid](/img/structure/B1455161.png)
![3-[(2-Methylpropane-2-sulfonyl)methyl]aniline](/img/structure/B1455162.png)
